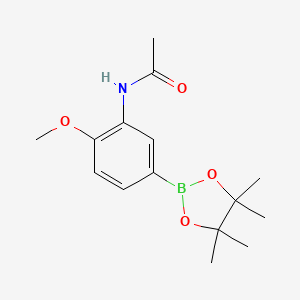

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

説明

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester-containing acetamide derivative characterized by a methoxy group at the ortho position and a pinacol boronate group at the para position on the phenyl ring. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

準備方法

Synthetic Routes and Reaction Conditions

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can be synthesized through nucleophilic substitution and amidation reactions. The synthesis typically involves the reaction of 2-methoxy-5-bromophenyl acetamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boronates.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boronates.

Substitution: Various substituted phenylacetamides.

科学的研究の応用

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of enzyme inhibitors and specific ligand drugs.

Medicine: Investigated for its potential in treating tumors and microbial infections.

Industry: Utilized in the production of fluorescent probes and stimulus-responsive drug carriers.

作用機序

The mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets through its borate and amide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to modulate enzyme activity and cellular pathways .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substitution pattern (2-methoxy, 5-boronate) distinguishes it from related acetamide-boronate hybrids. Key analogs include:

N-Benzyl-2-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide

- Structure : Incorporates a benzyl group and a 2-oxoazetidine ring, with the methoxy and boronate groups retained at the 2- and 5-positions of the phenyl ring.

- Synthesis : Achieved via Ugi multicomponent reaction, yielding 81% with a melting point of 88–90°C .

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure : Boronate group at the para position without a methoxy substituent.

- Synthesis : Synthesized via Ir-catalyzed C–H borylation in THF, achieving 93% yield. The absence of steric hindrance from the methoxy group likely contributes to higher efficiency compared to ortho-substituted analogs .

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure : Boronate at the meta position.

- Synthesis : Produced in 42% yield via acetylation of 3-borylated aniline, highlighting the challenges of isolating meta-substituted products .

Key Observations :

- Para-substituted analogs generally exhibit higher yields due to favorable electronic and steric environments for catalytic borylation .

- Ortho-substituted derivatives (e.g., 2-methoxy) may face reduced yields due to steric hindrance during boronate installation.

Physicochemical Properties

Key Observations :

- The methoxy group in the target compound improves solubility in ethers and chlorinated solvents compared to non-polar analogs.

- Heterocyclic modifications (e.g., pyridine in ) significantly alter solubility profiles and crystallinity.

生物活性

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22BNO4

- Molecular Weight : 291.15 g/mol

- CAS Number : 1256360-26-5

- LogP : 2.0258 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 56.79 Ų

These properties suggest that the compound may have suitable characteristics for biological activity, particularly in terms of membrane permeability and interaction with biological targets.

The compound's structure incorporates a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is known to enhance the stability and reactivity of organic compounds. Boron compounds often exhibit unique interactions with biomolecules, particularly in enzyme inhibition and as potential therapeutic agents in cancer treatment.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar boron-containing compounds. For instance:

- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells. This suggests that this compound may also exhibit potent anticancer effects through similar mechanisms .

2. Anti-inflammatory Properties

Studies indicate that related compounds can significantly reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities associated with boron-containing compounds:

Q & A

Q. What are the common synthetic routes for preparing N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

Basic

The synthesis typically involves meta-selective C-H borylation of precursor acetamide derivatives. A key method uses an anionic ligand (e.g., [Bpin]–) to direct borylation at the meta-position of the aromatic ring. For example, aryl acetamide substrates are reacted with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis, achieving regioselectivity >90% in some cases . Alternative routes include Suzuki-Miyaura coupling of pre-functionalized boronic esters with halogenated acetamide intermediates .

Critical parameters :

- Reaction temperature (80–110°C).

- Ligand-to-metal ratio (e.g., 1:1 Pd(OAc)₂ to ligand).

- Solvent choice (toluene or THF).

Q. How is the compound characterized, and what analytical techniques are essential?

Basic

Characterization relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry (MS) . Key features include:

- ¹H NMR : Peaks for methoxy (-OCH₃, δ ~3.8 ppm), acetamide (-NHCOCH₃, δ ~2.1 ppm), and aromatic protons (δ 6.9–7.5 ppm) .

- ¹¹B NMR : Signal at ~30 ppm confirms boronate ester formation .

- HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₁₆H₂₃BNO₄: 312.1778) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Q. What are the key reactivity patterns of this boronate-containing acetamide?

Basic

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or functionalization. The acetamide moiety can participate in hydrogen bonding, influencing crystallinity or biological interactions .

Advanced Application : In cyclopropanation reactions , the boronate group facilitates stereoselective cyclopropane formation when treated with alkenes and a Simmons-Smith reagent (e.g., ZnEt₂/CH₂I₂), yielding functionalized cyclopropyl derivatives .

Q. How can regioselectivity challenges in borylation be addressed?

Advanced

Meta-selectivity is ligand-dependent. For example, using Pd(OAc)₂ with bulky anionic ligands (e.g., [DTBM-Segphos]–) directs borylation to the meta position by steric and electronic modulation . Contradictory results may arise from competing ortho/para pathways if ligand-metal coordination is suboptimal.

Mitigation Strategy :

- Screen ligands (e.g., BrettPhos, RuPhos).

- Optimize solvent polarity (e.g., toluene vs. DMF).

- Monitor reaction progress via TLC or in-situ IR .

Q. How to resolve contradictions in NMR data during characterization?

Advanced

Unexpected shifts or splitting may arise from rotamers (acetamide -NHCOCH₃) or boron diastereotropy . For example:

- Variable-temperature NMR can coalesce rotameric signals (e.g., -NH at δ 9.8 ppm broadening at 25°C) .

- ¹H-¹¹B coupling (~3–5 Hz) may split aromatic protons; use decoupling experiments to confirm .

Q. What methodologies assess its biological activity in drug discovery?

Advanced

- Enzyme inhibition assays : Test against targets like lipoxygenase (LOX) or kinases. For example, IC₅₀ values are determined via spectrophotometric monitoring of substrate conversion .

- Cellular uptake studies : Use fluorescently tagged analogs to track intracellular localization .

- In vivo models : Evaluate hypoglycemic or antifungal activity in rodent models, monitoring glucose levels or fungal load .

Q. How is X-ray crystallography utilized to confirm its structure?

Advanced

Single crystals are grown via slow evaporation (e.g., methanol/CHCl₃). Data collected on a Bruker AXS diffractometer (Mo-Kα radiation) resolve:

- Boron coordination geometry (trigonal planar vs. tetrahedral).

- Hydrogen-bonding networks between acetamide NH and methoxy O .

Example : A related compound showed a dihedral angle of 85.2° between the boronate and acetamide planes, impacting π-π stacking .

Q. What strategies optimize reaction yields in large-scale synthesis?

Advanced

- Flow chemistry : Enhances heat/mass transfer for exothermic borylation .

- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) to reduce metal leaching .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) .

Case Study : A cyclopropanation reaction achieved 75% yield by tuning ZnEt₂ stoichiometry (1.2 equiv) and reaction time (12 h) .

Q. How are mechanistic studies conducted for its reactivity?

Advanced

- DFT calculations : Model transition states for borylation or cyclopropanation .

- Isotopic labeling : Use D₂O to probe protonation steps in cross-coupling .

- Kinetic profiling : Monitor intermediates via stopped-flow NMR .

Q. What role does this compound play in drug design?

Advanced

- Boronate prodrugs : The boronate ester acts as a hydrolyzable protecting group for phenolic drugs .

- Targeted therapies : Conjugation to antibodies (e.g., trastuzumab) enables boron neutron capture therapy (BNCT) .

- SAR studies : Modify the methoxy/acetamide groups to enhance binding to LOX or COX-2 .

特性

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-10(18)17-12-9-11(7-8-13(12)19-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPLTYWHYGOPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682344 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-26-5 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。